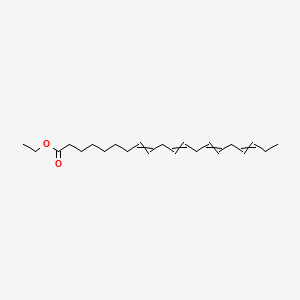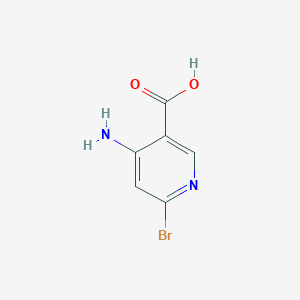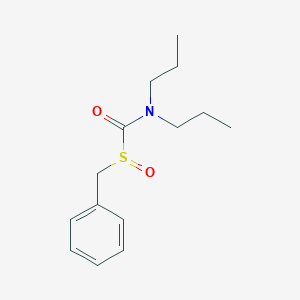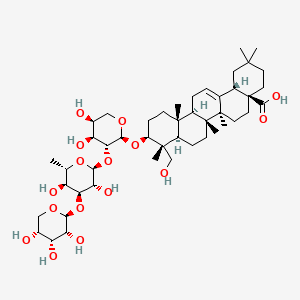
Ethyl 8,11,14,17-Eicosatetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is derived from the formal condensation of the carboxy group of 8,11,14,17-Eicosatetraenoic acid with the hydroxy group of ethanol . This compound is part of the ethyl esters category and is known for its significant role in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 8,11,14,17-Eicosatetraenoate is typically synthesized by esterification of 8,11,14,17-Eicosatetraenoic acid with ethanol under alkaline conditions. The reaction is catalyzed by a base, leading to the formation of the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8,11,14,17-Eicosatetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides or epoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, metal hydrides, and catalytic hydrogenation. Conditions typically involve high pressure and the presence of a catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Peroxides, epoxides, and hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Halogenated or hydroxylated fatty acid ethyl esters.
Aplicaciones Científicas De Investigación
Ethyl 8,11,14,17-Eicosatetraenoate has a wide range of applications in scientific research:
Mecanismo De Acción
Ethyl 8,11,14,17-Eicosatetraenoate exerts its effects through various molecular targets and pathways:
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This activation leads to the regulation of genes involved in lipid metabolism and energy homeostasis.
Inhibition of Lipoxygenases (LOX) and Cyclooxygenases (COX): This inhibition reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Ethyl 8,11,14,17-Eicosatetraenoate is often compared with other similar compounds, such as:
Ethyl arachidonate (5,8,11,14-Eicosatetraenoic acid, ethyl ester): Both compounds are ethyl esters of eicosatetraenoic acids, but they differ in their specific double bond positions.
Mthis compound: This compound is the methyl ester analog of this compound, differing only in the esterifying alcohol.
Ethyl 5,8,11,14-Eicosatetraenoate: Another ethyl ester of eicosatetraenoic acid, differing in the position of the double bonds.
This compound is unique due to its specific double bond configuration, which influences its biochemical properties and applications .
Propiedades
Fórmula molecular |
C22H36O2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
ethyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3 |
Clave InChI |
LKBDTOYINRNCSY-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)



![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)


![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)
![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)





